molecular formula C18H20ClNO2 B11229374 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine CAS No. 853312-23-9

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine

Cat. No.: B11229374
CAS No.: 853312-23-9
M. Wt: 317.8 g/mol
InChI Key: JOFAULBPCDBLLL-UHFFFAOYSA-N
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Description

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine is an organic compound that features a piperidine ring attached to a propanoyl group, which is further connected to a furan ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine typically involves multiple steps:

    Formation of the 4-chlorophenyl furan derivative: This can be achieved by reacting 4-chlorobenzaldehyde with furfural in the presence of a base to form the corresponding chalcone, followed by cyclization to yield the 4-chlorophenyl furan derivative.

    Propanoylation: The furan derivative is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the propanoyl group.

    Piperidine attachment: Finally, the propanoyl furan derivative is reacted with piperidine under basic conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological systems, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. The furan and phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine itself share the piperidine ring structure.

    Furan derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring structure.

    Chlorophenyl derivatives: Compounds like chlorobenzene and 4-chlorophenol share the chlorophenyl group.

Uniqueness: 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties not found in the individual components.

Properties

CAS No.

853312-23-9

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C18H20ClNO2/c19-15-6-4-14(5-7-15)17-10-8-16(22-17)9-11-18(21)20-12-2-1-3-13-20/h4-8,10H,1-3,9,11-13H2

InChI Key

JOFAULBPCDBLLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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